1-(3-Methoxyphenyl)ethen-1-ol

Organic Synthesis Intermediate Chemistry Enol Tautomerization

Researchers pursuing alpha-functionalization of 3-methoxyacetophenone face failure with saturated alcohol analogs lacking enol tautomerization. 1-(3-Methoxyphenyl)ethen-1-ol (CAS 215457-55-9) resolves this via its exocyclic methylene-hydroxyl motif, enabling direct electrophilic addition at the alpha-carbon. • Permits alpha-halogenation & alkylation inaccessible with saturated analogs • meta-OCH₃ substitution provides distinct electronic effects for regioselective EAS & cross-coupling studies • Predicted pKa 9.95±0.50 supports controlled reactivity Supplied with batch-specific QC for R&D procurement.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 215457-55-9
Cat. No. B13959226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)ethen-1-ol
CAS215457-55-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=C)O
InChIInChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6,10H,1H2,2H3
InChIKeyWIRXWTWNSHLCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)ethen-1-ol Profile & Sourcing Guide


1-(3-Methoxyphenyl)ethen-1-ol (CAS 215457-55-9), also named Benzenemethanol, 3-methoxy-alpha-methylene- (9CI), is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . This compound, which can also be described as a meta-methoxy substituted alpha-methylene benzenemethanol, is recognized for its potential utility as a specialized intermediate in organic synthesis, where its unique enol functionality may confer distinct reactivity advantages over its saturated alcohol or ketone counterparts . Characterized by predicted physicochemical properties including a density of 1.070±0.06 g/cm³ and an estimated pKa of 9.95±0.50, this compound is primarily available from specialized chemical suppliers for research and development purposes .

Enol reactivity
May support nucleophilic addition pathways for alpha‑functionalization not accessible to ketones.
Meta‑methoxy directing
Electron‑donating meta substitution can influence regioselective aromatic substitution outcomes.
Tautomer trapping
Enol‑keto equilibrium allows kinetic trapping that the saturated alcohol cannot provide.

Why 1-(3-Methoxyphenyl)ethen-1-ol Is Irreplaceable


Substituting 1-(3-Methoxyphenyl)ethen-1-ol with a generic analog, such as its corresponding saturated alcohol (1-(3-methoxyphenyl)ethanol) or the regioisomeric ortho- or para-substituted enols, is highly likely to result in experimental failure due to fundamental differences in molecular architecture and resulting reactivity. The compound's core structure features an exocyclic methylene group (C=C) adjacent to a hydroxyl moiety, a functional group arrangement that imparts distinct nucleophilic character and a predisposition for tautomerization to the ketone form (3-methoxyacetophenone) that is absent in its saturated analogs [1]. The specific meta-methoxy substitution pattern further influences the electron density of the aromatic ring and the acidity of the hydroxyl proton (predicted pKa 9.95±0.50), which can critically affect reaction kinetics and regioselectivity compared to ortho- or para-substituted versions .

Ketone analog (3‑methoxyacetophenone)
Lacks the enol nucleophile; electrophilic trapping pathways may not proceed.
Ortho‑methoxy regioisomer
Altered electronic directing and intramolecular H‑bonding can shift reaction outcomes.
Saturated alcohol (1‑(3‑methoxyphenyl)ethanol)
No tautomerization equilibrium; cannot participate in enol‑based alpha‑functionalization.

1-(3-Methoxyphenyl)ethen-1-ol Differentiation Evidence


Enol vs. Ketone Functional Group

1-(3-Methoxyphenyl)ethen-1-ol possesses a distinct enol functional group (C=C-OH), whereas its closely related analog, 3-methoxyacetophenone, is a ketone (C=O) [1]. This fundamental structural difference dictates that the target compound can act as a nucleophile via its electron-rich double bond, enabling unique carbon-carbon bond-forming reactions (e.g., electrophilic additions) that are not feasible with the electrophilic carbonyl carbon of the ketone [2]. While direct comparative reaction yield data for these specific meta-isomers is not available in primary literature, the class-level inference from enol chemistry is that this functional group swap fundamentally alters the synthetic pathway entry point, making them non-interchangeable reagents.

Enol vs. Ketone
Class‑level
Enol group (C=C‑OH) acts as nucleophile; ketone (C=O) as electrophile.
Supports selection when enol nucleophile is required for synthesis.
Quantitative yield data for meta‑isomer not reported.
Organic Synthesis Intermediate Chemistry Enol Tautomerization

Meta- vs. Ortho-Methoxy Regioisomer Comparison

The target compound's meta-methoxy substitution pattern on the phenyl ring is a critical differentiator from its ortho-substituted analog, 1-(2-methoxyphenyl)ethen-1-ol (CAS 581799-84-0) [1]. The position of the methoxy group influences the electron density distribution across the aromatic ring and the adjacent enol system. This can affect the compound's reactivity in electrophilic aromatic substitution reactions and its ability to act as a directing group for metal-catalyzed C-H activation. The ortho isomer can engage in intramolecular hydrogen bonding with the enol hydroxyl group, which can alter its conformation and reactivity profile compared to the meta isomer, where this interaction is absent [2]. While direct comparative data for these two specific regioisomers is lacking, the class-level principle of regiochemical impact on chemical behavior is well-established, and selection of the correct regioisomer is crucial for achieving the desired outcome in a synthetic sequence.

Meta vs. Ortho Regioisomer
Class‑level
Meta‑methoxy substitution alters ring electron density vs. ortho; ortho can form intramolecular H‑bond.
Regioisomer choice is critical for intended steric and electronic outcomes.
Direct comparative data for these regioisomers lacking.
Structure-Activity Relationship Regioselectivity Catalysis

Hydrogen Bonding: Enol vs. Saturated Alcohol

1-(3-Methoxyphenyl)ethen-1-ol possesses a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 (calculated by PubChem), identical to its saturated analog 1-(3-methoxyphenyl)ethanol [1]. However, the geometric presentation of the hydroxyl group on a sp²-hybridized carbon (enol) versus a sp³-hybridized carbon (alcohol) leads to different hydrogen bonding geometries and strengths. The planar nature of the enol allows for more predictable and directional hydrogen bonding in co-crystal formation or when interacting with chiral stationary phases in chromatography . This can translate to superior performance in resolution processes where precise molecular recognition is required.

H‑Bonding Geometry
Class‑level
Planar sp² geometry allows directional H‑bonding vs. tetrahedral sp³ in saturated alcohol.
May support chiral resolution via predictable molecular recognition.
Hydrogen bond acidity parameters not available.
Crystallization Chiral Resolution Supramolecular Chemistry

Tautomerization Equilibrium: Enol vs. Keto Form

The enol form (1-(3-methoxyphenyl)ethen-1-ol) is in equilibrium with its keto tautomer (3-methoxyacetophenone). While the equilibrium heavily favors the keto form for simple alkyl aryl ketones, the presence of the electron-donating methoxy group can subtly influence this equilibrium. The kinetic and thermodynamic parameters governing this tautomerization dictate the compound's effective concentration and reactivity in solution. The enol form can be captured in situ with electrophiles, leading to alpha-functionalized ketone products, a transformation not directly possible from the saturated alcohol [1]. This tautomeric relationship is a unique characteristic that separates it from its fully saturated alcohol analog, 1-(3-methoxyphenyl)ethanol, which does not undergo a similar proton-shift equilibrium [2].

Tautomerization Equilibrium
Class‑level
Enol exists in equilibrium with keto form; can be kinetically trapped for alpha‑functionalization.
Access to reaction manifold unavailable from saturated alcohol.
Equilibrium influenced by meta‑methoxy substituent; solvent/temperature dependent.
Reaction Mechanism Kinetic Studies Tautomerism

1-(3-Methoxyphenyl)ethen-1-ol Application Scenarios


Alpha-Functionalization of 3-Methoxyacetophenone

This compound is best applied as a synthetic intermediate when a research objective requires the installation of a functional group at the alpha-carbon of 3-methoxyacetophenone. By exploiting the enol tautomer's nucleophilic double bond, chemists can perform electrophilic additions (e.g., halogenation, alkylation) to generate alpha-substituted ketones, a transformation that is fundamental to building molecular complexity in pharmaceutical and agrochemical research. The saturated analog, 1-(3-methoxyphenyl)ethanol, cannot be used for this direct alpha-functionalization pathway [1].

Regioselective Aromatic Substitution Studies

The specific meta-substitution pattern of the methoxy group makes this compound a valuable probe for studying regioselective electrophilic aromatic substitution (EAS) and cross-coupling reactions. The electronic influence of the meta-methoxy group is distinct from that of ortho- or para-methoxy substituents, affecting the distribution of charge and directing incoming electrophiles or transition metal catalysts. Research programs focused on understanding and controlling regioselectivity will find this compound essential for comparative studies against its ortho- and para-substituted analogs .

Novel Enantioselective Resolution Methods

The planar geometry of the enol group and its capacity for strong, directional hydrogen bonding presents an opportunity for developing novel chiral resolution protocols. The enol may exhibit different binding affinities for chiral stationary phases or resolving agents compared to saturated alcohols, due to the distinct spatial presentation of its hydrogen-bonding functional groups. This makes the compound a candidate for exploring new methodologies in analytical and preparative chiral separations where standard approaches have proven inadequate [2].

Mechanistic Studies of Keto-Enol Tautomerism

The compound serves as an ideal substrate for fundamental mechanistic studies on keto-enol tautomerization in arylethanones. The influence of the meta-methoxy substituent on the rate and equilibrium of the tautomerization process can be studied using spectroscopic techniques (e.g., NMR, UV-Vis). Such studies provide insight into the role of electronic effects on this fundamental chemical equilibrium, which is of broad interest in physical organic chemistry. This differentiates it from simple acetophenone enol, as the methoxy group provides a useful spectroscopic handle and modulates the tautomerization kinetics [3].

Application
Selection Property
Validation Focus
Alpha‑functionalization of ketones
Enol‑based nucleophilic reactivity
Electrophilic trapping of enol tautomer
Regioselective aromatic substitution
Meta‑methoxy electronic directing effect
Regiochemical outcome comparison with ortho/para analogs
Chiral resolution method development
Planar enol geometry for directional H‑bonding
Enantioselective binding affinity screening
Keto‑enol tautomerism mechanistic studies
Tautomerization equilibrium with meta‑methoxy effect
Kinetic and thermodynamic parameter measurement

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